4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one
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Overview
Description
4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one, also known as tanshinone IIA, is a bioactive compound found in the roots of Salvia miltiorrhiza, a traditional Chinese medicinal herb. Tanshinone IIA has been widely studied for its potential therapeutic benefits in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Scientific Research Applications
Antimicrobial Activity
A compound closely related to 4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one, isolated from the endophytic fungi Phoma sp., demonstrated moderate antifungal and antibacterial activities. This suggests potential applications in developing antimicrobial agents (Hussain et al., 2015).
Synthetic Approaches
Various synthetic approaches to create structures based on similar furan derivatives have been explored, indicating an interest in the synthesis and potential applications of these compounds in chemical research (Frost & Morrison, 1973).
Synthesis of Derivatives
Efforts have been made to synthesize derivatives of related furan compounds, such as 5-Hydroxy-1-methoxyphenanthro[4,5-bcd]furan, highlighting the compound's relevance in organic chemistry and potential for diverse applications (Shimizu, Horaguchi & Watanabe, 1973).
Biological Activity Studies
Studies have isolated novel phenanthro [2,3-b] furans from natural sources like Pleione bulbocodioides, indicating ongoing research into the biological activities and potential therapeutic applications of these compounds (Liu et al., 2007).
Photochemical Reactions
Research into 8-Methoxypsoralen-nucleic acid photoreactions, which involve similar furan derivatives, has implications for understanding DNA interactions and potential therapeutic applications (Kanne, Rapoport & Hearst, 1984).
properties
CAS RN |
17298-90-7 |
---|---|
Product Name |
4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one |
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one |
InChI |
InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,22-24H,1-5H3 |
InChI Key |
KMPAOJFBQSXEAI-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C |
Canonical SMILES |
CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C |
synonyms |
deoxyherquienone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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